molecular formula C12H22O2 B013454 Dec-7-enyl acetate CAS No. 13857-03-9

Dec-7-enyl acetate

Cat. No.: B013454
CAS No.: 13857-03-9
M. Wt: 198.3 g/mol
InChI Key: DEOHUYGDZACDBU-UHFFFAOYSA-N
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Description

Dec-7-enyl acetate, also known as (E)-dec-7-enyl acetate, is a carboxylic ester with the molecular formula C12H22O2. It is characterized by its pleasant fruity odor and is commonly used in the fragrance industry. The compound is a derivative of dec-7-en-1-ol, where the hydroxyl group is replaced by an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-7-enyl acetate can be synthesized through the esterification of dec-7-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where dec-7-en-1-ol and acetic acid are fed into a reactor containing a solid acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dec-7-enyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dec-7-en-1-ol and acetic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Dec-7-en-1-ol and acetic acid.

    Reduction: Dec-7-en-1-ol.

    Substitution: Various substituted dec-7-enyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dec-7-enyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential pheromonal activity in insects.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Widely used in the fragrance industry for its pleasant odor.

Mechanism of Action

The mechanism of action of dec-7-enyl acetate in biological systems is not fully understood. it is believed to interact with olfactory receptors in insects, potentially acting as a pheromone. In antimicrobial studies, it may disrupt microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Dec-2-enyl acetate
  • Dec-3-enyl acetate
  • Dec-4-enyl acetate

Comparison

Dec-7-enyl acetate is unique due to the position of the double bond at the 7th carbon, which influences its chemical reactivity and biological activity. Other similar compounds, such as dec-2-enyl acetate and dec-3-enyl acetate, have different positions of the double bond, leading to variations in their properties and applications.

Properties

IUPAC Name

dec-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOHUYGDZACDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336952
Record name dec-7-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13857-03-9
Record name dec-7-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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